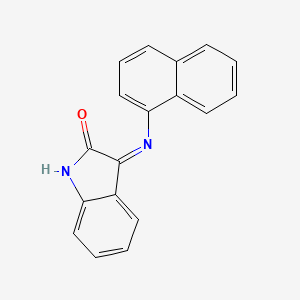

![molecular formula C22H38O5 B15148622 7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester](/img/structure/B15148622.png)

7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Misoprostol is a synthetic prostaglandin E1 analogue used primarily for its gastroprotective and uterotonic properties . It is commonly employed to prevent and treat stomach and duodenal ulcers, induce labor, cause abortions, and manage postpartum hemorrhage . Misoprostol was developed in 1973 and is included in the World Health Organization’s List of Essential Medicines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Misoprostol is synthesized through a multi-step process starting from commercially available prostaglandin intermediates. The synthesis involves the formation of a prostaglandin E1 analogue by introducing specific functional groups to the prostaglandin backbone . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of misoprostol involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Misoprostol undergoes various chemical reactions, including:

Oxidation: Misoprostol can be oxidized to form prostaglandin E1 analogues with different functional groups.

Reduction: Reduction reactions can modify the double bonds in the prostaglandin structure.

Substitution: Substitution reactions can introduce different substituents to the prostaglandin backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions are various prostaglandin analogues with modified functional groups that can have different biological activities .

Aplicaciones Científicas De Investigación

Misoprostol has a wide range of scientific research applications:

Mecanismo De Acción

Misoprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on target cells, leading to various physiological responses . In the stomach, it inhibits gastric acid secretion and increases mucus and bicarbonate production, protecting the gastric mucosa . In the uterus, it induces contractions by increasing the strength and frequency of uterine muscle contractions .

Comparación Con Compuestos Similares

Similar Compounds

Mifepristone: Often used in combination with misoprostol for medical abortions.

Oxytocin: Used for labor induction and postpartum hemorrhage management.

Methylergometrine: Another uterotonic agent used for postpartum hemorrhage.

Gemeprost: Used for second-trimester pregnancy termination.

Uniqueness of Misoprostol

Misoprostol is unique due to its versatility and effectiveness in various medical applications. Unlike some other prostaglandin analogues, it can be administered through multiple routes (oral, vaginal, sublingual, and rectal), making it highly adaptable for different clinical scenarios . Its stability and low cost also contribute to its widespread use .

Propiedades

Fórmula molecular |

C22H38O5 |

|---|---|

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/t17-,18-,20-,22?/m1/s1 |

Clave InChI |

OJLOPKGSLYJEMD-LNQMSSPSSA-N |

SMILES isomérico |

CCCCC(C)(CC=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |

SMILES canónico |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15148539.png)

![4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B15148544.png)

![6-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B15148547.png)

![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15148554.png)

![N-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15148567.png)

![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)

![10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15148609.png)

![4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15148610.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylcyclohexyl)butanediamide](/img/structure/B15148612.png)

![4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B15148636.png)